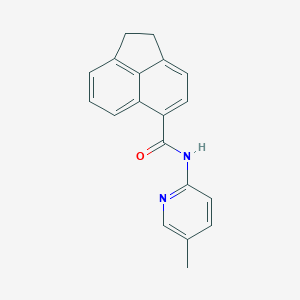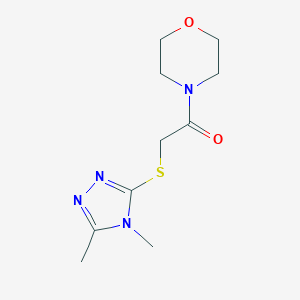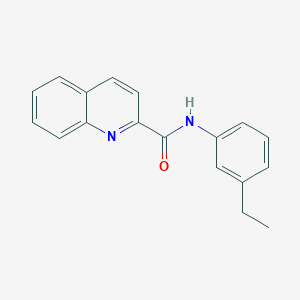![molecular formula C14H19NO6 B496651 [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 92502-40-4](/img/structure/B496651.png)
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 3,4,5-trimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions. It also contains a dihydro-1,3-oxazole ring, which is a five-membered ring containing two carbon atoms, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,3-oxazole ring attached to a 3,4,5-trimethoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxy groups on the phenyl ring. The oxazole ring is a heterocycle and may undergo reactions at the nitrogen or oxygen atoms. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación
Structural and Synthetic Chemistry
- Crystal Structure Analysis : The crystal structure of a compound closely related to the title compound, featuring the 3,4,5-trimethoxyphenyl ring, reveals significant angles between the planes of the trimethoxyphenyl ring and the triazole ring, suggesting intricate intermolecular interactions within the crystal structure (Madadi et al., 2014).
- Synthesis of Polymers and Complexes : The compound has been involved in the synthesis of oxazolyl functionalized polymers, indicating its potential in creating new materials with specific properties. These polymers show defined molecular weights and narrow molecular weight distributions, signifying controlled synthesis processes (Summers et al., 2013).
- Metal Complexation : There's evidence of the compound's involvement in metal complexation, specifically with Cu(II), forming coordinated complexes. This suggests potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Catalysis and Organic Reactions
- Catalytic Activity in Epoxidation : A derivative of the compound has been used as a ligand in vanadium-catalyzed epoxidation of alkenes and oxidation of sulfides. This showcases the compound's role in catalysis, particularly in reactions significant for industrial and synthetic applications (Javadi et al., 2015).
Biological Applications
- Antimicrobial and Antioxidant Properties : Related compounds have been synthesized and found to exhibit significant antimicrobial activities and good antioxidant properties. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents (Düğdü et al., 2014).
Miscellaneous Applications
- Structural and Physicochemical Properties : There's research into the structural and physicochemical properties of related oxazole compounds, which can provide a deeper understanding of the behavior of such molecules and their potential uses in various applications (Kadam et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBEULSQUKXHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-Methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-4h-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B496570.png)


![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)
![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)

![4-chloro-3-methylphenyl (5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl ether](/img/structure/B496589.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B496590.png)
![2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B496591.png)